molecular formula C5H6F2N4O B1310888 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide CAS No. 1001567-68-5

1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide

Cat. No.: B1310888
CAS No.: 1001567-68-5
M. Wt: 176.12 g/mol
InChI Key: ZSBPCYWVAJGMIS-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 1H-pyrazole-3-carbohydrazide with a difluoromethylating agent such as chlorodifluoromethane (ClCF₂H) under basic conditions . The reaction is usually carried out in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: On an industrial scale, the production of 1-(difluoromethyl)-1H-pyrazole-3-carbohydrazide can be optimized by using continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of catalysts and advanced difluoromethylating reagents can also enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, where nucleophiles like amines or thiols replace one of the fluorine atoms.

Common Reagents and Conditions:

    Oxidation: H₂O₂ in acetic acid (CH₃COOH) or KMnO₄ in water.

    Reduction: LiAlH₄ in ether or NaBH₄ in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (Et₃N).

Major Products:

    Oxidation: Difluoromethyl pyrazole oxides.

    Reduction: Difluoromethyl pyrazole hydrides.

    Substitution: Difluoromethyl pyrazole derivatives with substituted nucleophiles.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1-(Difluoromethyl)-1H-pyrazole-3-carbohydrazide is unique due to its combination of the difluoromethyl group and the carbohydrazide moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

1-(difluoromethyl)pyrazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2N4O/c6-5(7)11-2-1-3(10-11)4(12)9-8/h1-2,5H,8H2,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBPCYWVAJGMIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(=O)NN)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401193682
Record name 1-(Difluoromethyl)-1H-pyrazole-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401193682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001567-68-5
Record name 1-(Difluoromethyl)-1H-pyrazole-3-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001567-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Difluoromethyl)-1H-pyrazole-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401193682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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